

# 1-Phenylisatin (CAS 723-89-7): An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Phenylisatin

Cat. No.: B182504

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This technical guide provides a comprehensive overview of **1-Phenylisatin** (CAS 723-89-7), intended for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, synthesis, and pharmacological activities of this compound, with a focus on its mechanism of action as a selective Cannabinoid-2 (CB2) receptor agonist.

## Physicochemical Properties and Identification

**1-Phenylisatin**, also known as 1-Phenyl-1H-indole-2,3-dione or N-Phenylisatin, is an isatin derivative with the molecular formula  $C_{14}H_9NO_2$ .<sup>[1]</sup> It presents as a yellowish or brownish powder and is insoluble in water.<sup>[2][3][4]</sup>

Table 1: Physicochemical Properties of **1-Phenylisatin**

Property	Value	Source
CAS Number	723-89-7	[1]
Molecular Formula	C <sub>14</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	223.23 g/mol	[1]
Appearance	Yellowish or brownish powder	[4]
Melting Point	138-140 °C	[2]
Boiling Point	388.8 °C at 760 mmHg	
Solubility	Insoluble in water	[2][3]
logP (Octanol/Water)	2.548 (Crippen Method)	[1]
Molar Refractive Index	62.08	[3]
Molar Volume	166.7 cm <sup>3</sup> /mol	[3]

Table 2: Compound Identification

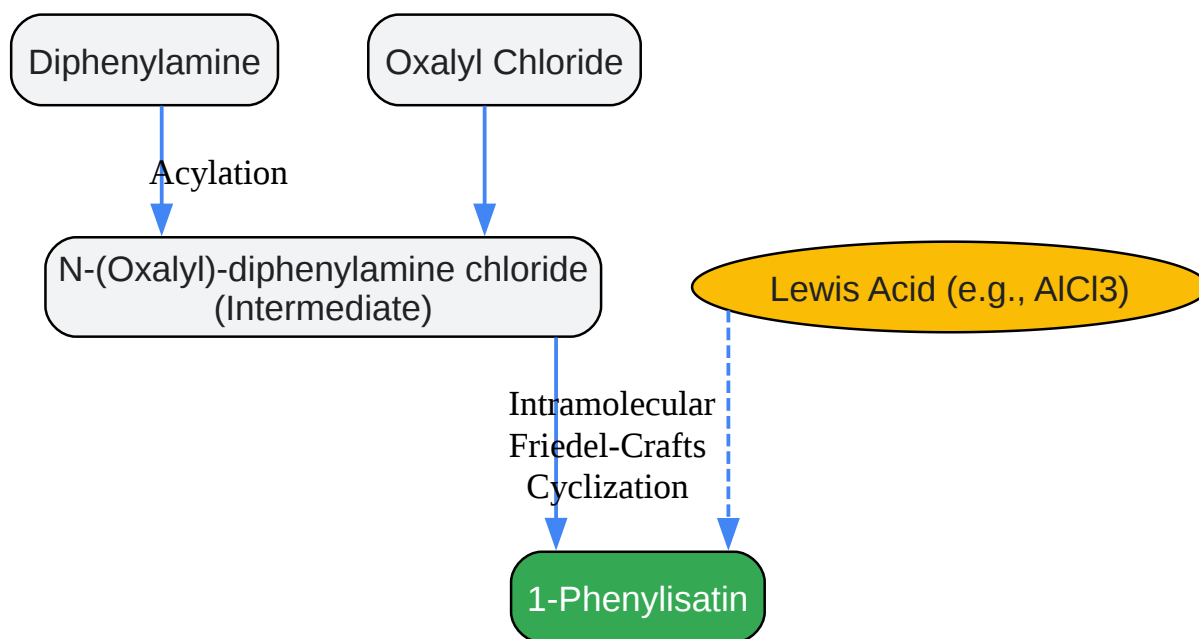
Identifier	Value
IUPAC Name	1-phenylindole-2,3-dione
InChI	1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H
InChIKey	UWCPWBIMRYXUOU-UHFFFAOYSA-N
SMILES	<chem>C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O</chem>
Synonyms	1-Phenyl-1H-indole-2,3-dione, N-Phenylisatin, 1-Phenyl-2,3-indolinedione

## Synthesis of 1-Phenylisatin

The most common and effective method for the synthesis of N-substituted isatins, including **1-Phenylisatin**, is the Stolle synthesis.[5][6][7][8] This two-step procedure involves the acylation

of an aniline derivative followed by an intramolecular Friedel-Crafts reaction.[5][6]

## Stolle Synthesis Workflow



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Caption: Workflow of the Stolle Synthesis for **1-Phenylisatin**.

## Experimental Protocol: Stolle Synthesis of 1-Phenylisatin (Representative)

This protocol is a representative procedure based on the general principles of the Stolle synthesis.

Materials:

- Diphenylamine
- Oxalyl chloride
- Aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous carbon disulfide (CS<sub>2</sub>) or other suitable solvent

- Hydrochloric acid (HCl), dilute
- Ice
- Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

- Formation of the Intermediate:
  - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diphenylamine in anhydrous carbon disulfide.
  - Cool the solution in an ice bath.
  - Slowly add an equimolar amount of oxalyl chloride dropwise to the cooled solution with constant stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the completion of the acylation reaction, forming the N-(oxalyl)-diphenylamine chloride intermediate.
  - Remove the solvent under reduced pressure.
- Intramolecular Cyclization:
  - To the crude intermediate, add fresh anhydrous carbon disulfide.
  - Gradually add an excess of powdered anhydrous aluminum chloride in small portions with vigorous stirring. The amount of  $\text{AlCl}_3$  is typically 2-3 molar equivalents.
  - After the addition of the Lewis acid, reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - After the reaction is complete, cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
  - The crude **1-Phenylisatin** will precipitate.

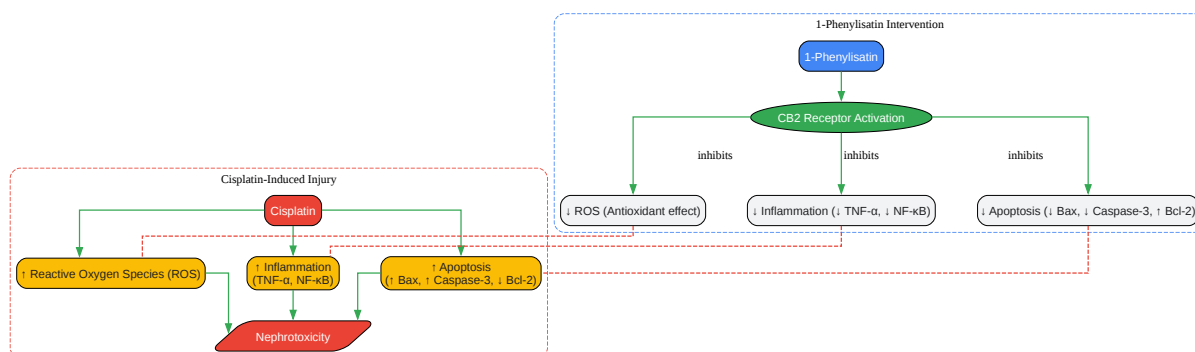
- Purification:
  - Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
  - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure **1-Phenylisatin**.

## Pharmacological Activities

**1-Phenylisatin** has been investigated for a range of pharmacological activities, including potential anticancer, anti-HIV, and anticonvulsant properties.<sup>[2]</sup> A significant area of research has focused on its role as a selective Cannabinoid-2 (CB2) receptor agonist.

## Selective Cannabinoid-2 (CB2) Receptor Agonism and Nephroprotection

**1-Phenylisatin** has been identified as a selective CB2 receptor agonist that exhibits protective effects against cisplatin-induced nephrotoxicity.<sup>[9][10]</sup> Its mechanism of action in this context involves anti-apoptotic, anti-inflammatory, and antioxidant pathways.<sup>[9][10]</sup>



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Caption: Protective signaling pathway of **1-Phenylisatin** against cisplatin-induced nephrotoxicity.

## Experimental Protocol: In Vivo Cisplatin-Induced Nephrotoxicity Model

The following protocol details the in vivo experiment demonstrating the nephroprotective effects of **1-Phenylisatin**.

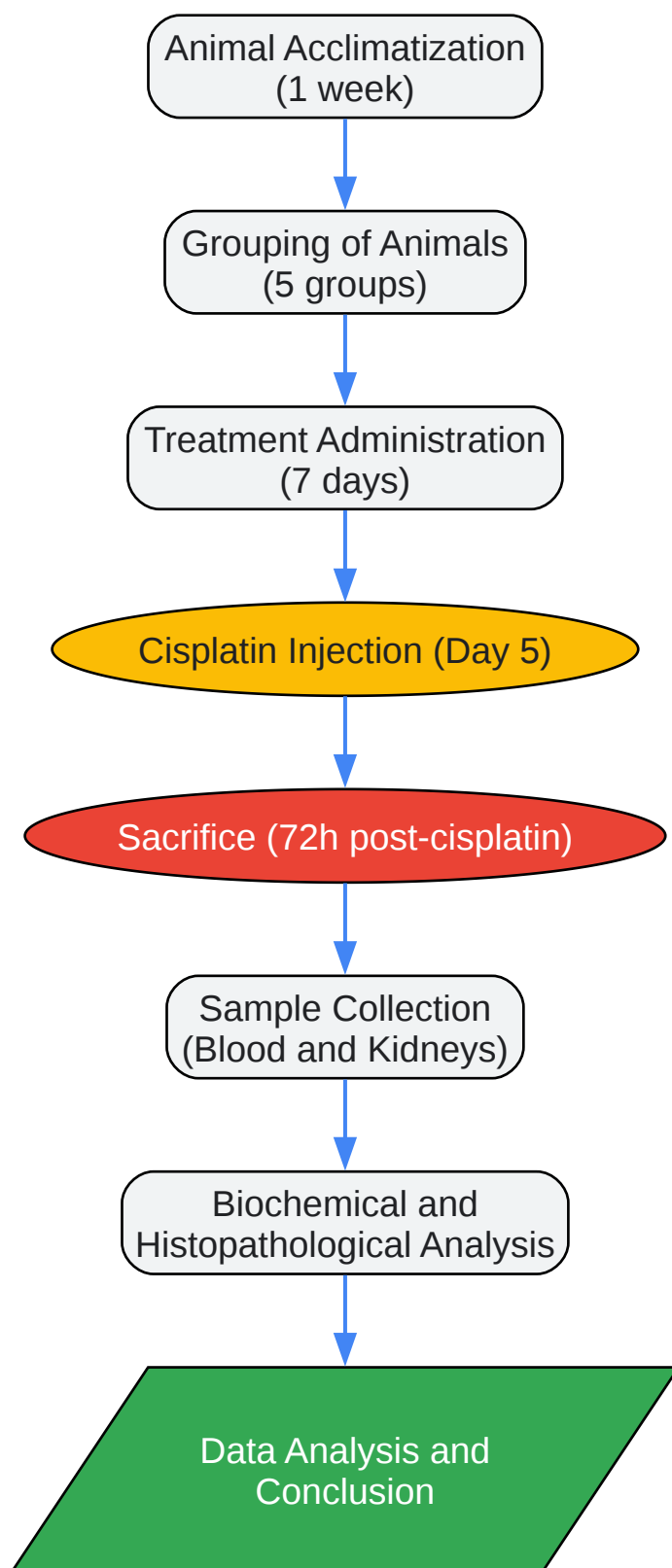
Animals: Male Swiss albino mice.

#### Experimental Groups:

- Group I (Control): Received normal saline.
- Group II (**1-Phenylisatin** only): Received **1-Phenylisatin** for 7 days.
- Group III (Cisplatin only): Received a single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) on day 5.
- Group IV (**1-Phenylisatin** + Cisplatin): Received **1-Phenylisatin** for 7 days and a single i.p. injection of cisplatin on day 5.
- Group V (Antagonist + **1-Phenylisatin** + Cisplatin): Received the CB2 antagonist AM630, 15 minutes before **1-Phenylisatin** for 7 days, and a single i.p. injection of cisplatin on day 5.

#### Procedure:

- Acclimatize animals to laboratory conditions for one week.
- Administer treatments to the respective groups as described above.
- Sacrifice the mice 72 hours after the cisplatin injection.
- Collect blood samples for the assessment of serum creatinine and urea levels.
- Isolate the kidneys for histopathological examination and biochemical analyses.
- Biochemical analyses on kidney homogenates include measuring markers of oxidative stress (MDA and GSH), inflammation (TNF- $\alpha$ , NF- $\kappa$ B), and apoptosis (Bax, Bcl-2, and caspase-3).
- CB2 receptor expression in the kidney tissue is also investigated.



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Caption: Workflow for the in vivo study of **1-Phenylisatin**'s nephroprotective effects.



## Anticancer and Anti-HIV Activities

While **1-Phenylisatin** is reported to have potential anticancer and anti-HIV activities, specific quantitative data such as  $IC_{50}$  and  $EC_{50}$  values are not readily available in the public domain from the reviewed literature.[2] However, standard experimental protocols are used to evaluate these activities.

Objective: To determine the concentration of **1-Phenylisatin** that inhibits the growth of a cancer cell line by 50% ( $IC_{50}$ ).

Materials:

- Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium
- **1-Phenylisatin**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **1-Phenylisatin** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Add a solubilization solution to dissolve the formazan crystals.

- Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.
- Calculate the percentage of cell viability for each concentration of **1-Phenylisatin** compared to the untreated control.
- The  $IC_{50}$  value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Objective: To determine the concentration of **1-Phenylisatin** that inhibits HIV replication by 50% ( $EC_{50}$ ).

Materials:

- MT-4 (human T-cell leukemia) cells
- HIV-1 stock
- **1-Phenylisatin**
- Complete cell culture medium
- 96-well microtiter plates
- Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a cell viability assay like MTT).

Procedure:

- Plate MT-4 cells in a 96-well plate.
- Add serial dilutions of **1-Phenylisatin** to the wells.
- Infect the cells with a known amount of HIV-1.
- Include control wells with cells and virus but no compound (virus control) and cells with no virus and no compound (cell control).

- Incubate the plate for 4-5 days.
- Quantify the extent of HIV-1 replication in each well using a chosen method.
- Calculate the percentage of inhibition of viral replication for each concentration of **1-Phenylisatin** compared to the virus control.
- The EC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

## Conclusion

**1-Phenylisatin** is a versatile isatin derivative with well-defined physicochemical properties. Its synthesis is readily achievable through the Stolle synthesis. The compound exhibits significant pharmacological potential, most notably as a selective CB2 receptor agonist with demonstrated nephroprotective effects against cisplatin-induced toxicity. This activity is mediated through the modulation of apoptotic, inflammatory, and oxidative stress pathways. While its anticancer and anti-HIV activities are reported, further quantitative studies are required to fully elucidate its potency in these areas. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of **1-Phenylisatin**.

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